molecular formula C10H17NO3 B15349314 N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide

N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide

Cat. No.: B15349314
M. Wt: 199.25 g/mol
InChI Key: GFRDRDNIRXTYCJ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. This compound is known for its unique structure, featuring a hydroxyl group, an oxo group, and an acetamide moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide typically involves the reaction of 2-hydroxy-2-(2-oxocyclopentyl)propanal with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction parameters such as temperature and pressure. This method ensures a higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the acetamide moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

  • N-[2-hydroxy-2-(2-oxocyclohexyl)propyl]acetamide

  • N-[2-hydroxy-2-(2-oxocyclobutyl)propyl]acetamide

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Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

N-[2-hydroxy-2-(2-oxocyclopentyl)propyl]acetamide

InChI

InChI=1S/C10H17NO3/c1-7(12)11-6-10(2,14)8-4-3-5-9(8)13/h8,14H,3-6H2,1-2H3,(H,11,12)

InChI Key

GFRDRDNIRXTYCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C)(C1CCCC1=O)O

Origin of Product

United States

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